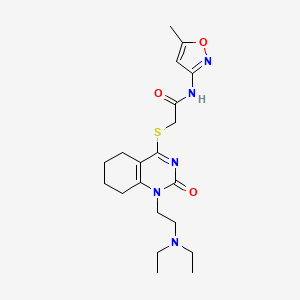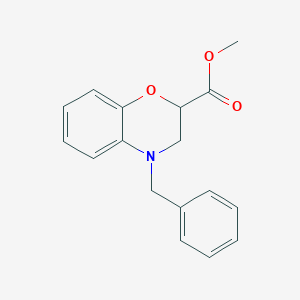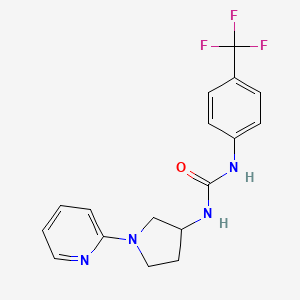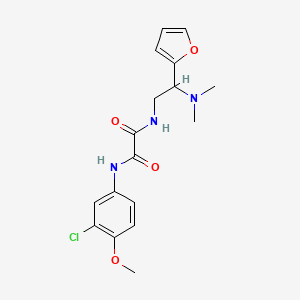![molecular formula C18H21N5S B2559742 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 339106-50-2](/img/structure/B2559742.png)
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, has been reported in the literature . These compounds were synthesized as FLT3 inhibitors for their potential anti-cancer activities . Another study reported the synthesis of transition metal complexes with a similar compound .
Molecular Structure Analysis
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The basic structure of pyrimidines forms the backbone of several important biomolecules .
Applications De Recherche Scientifique
Molecular Conformation and Interactions
Research has revealed the unusual molecular conformation and interactions of dissymmetric propylene-linker compounds, including pyrazolo[3,4-d]pyrimidine derivatives. The studies highlight the influence of intramolecular C-H·π interactions on molecular folding and the role of aromatic π-π interactions in crystal packing. For instance, compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties show varied structural configurations, demonstrating the intricate balance between intermolecular forces in determining molecular architecture (Avasthi et al., 2003).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial properties have been a significant area of research. Novel compounds have been prepared, showing efficacy against a range of microbial strains. For example, the synthesis of pyrazolopyrimidine and pyrazolotriazine derivatives containing the sulfonyl moiety has led to compounds with notable antimicrobial activity (Ammar et al., 2004).
Anticancer and Anti-inflammatory Properties
The anticancer and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. A study on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents demonstrates the potential of these compounds in medicinal chemistry, showing broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Heterocyclic Chemistry and Drug Discovery
The role of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic chemistry and drug discovery is underscored by their versatility in forming various heterocyclic systems. These compounds serve as key intermediates in synthesizing a wide array of heterocyclic compounds with potential pharmacological applications, from antimicrobial to anticancer activities (Ho & Suen, 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .
Mode of Action
This compound interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .
Biochemical Pathways
The action of this compound affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .
Pharmacokinetics
The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Analyse Biochimique
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The activity and selectivity of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine can be directed to multiple oncogenic targets through focused chemical modification .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with kinase active sites . It mimics the hinge region binding interactions in these sites, which can lead to enzyme inhibition or activation and changes in gene expression .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSZJRANBSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)
![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)
![N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2559664.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2559672.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)

